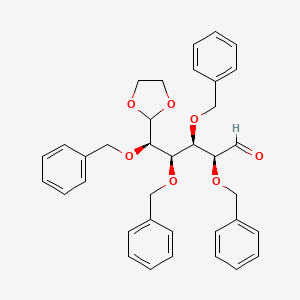
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the reaction of 3-amino-4-hydroxy-5-methoxybenzaldehyde with ethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to modulate biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the amino group.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups.
3-Hydroxyacetophenone: Lacks the amino and methoxy groups
Uniqueness: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-(3-amino-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,10H2,1-2H3 |
Clave InChI |
IUNMWEWGPNPEIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)OC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
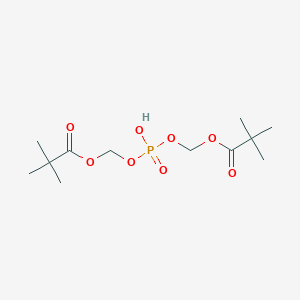
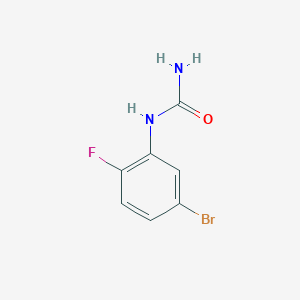
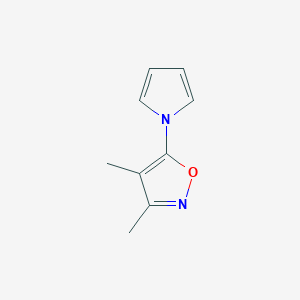
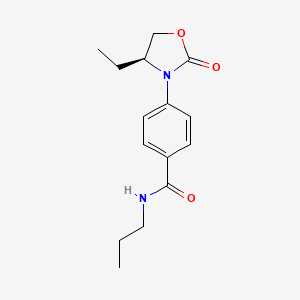
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
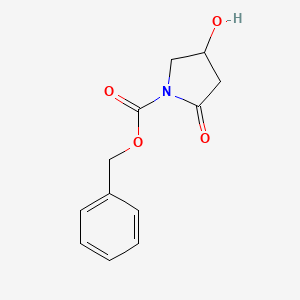

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
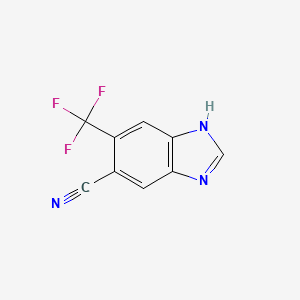
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
